5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Triazole Thiols

Reproducible HTS requires exact regioisomers-not para or ortho analogs. This 3-chlorophenyl/3-methylbenzylidene triazole-thiol delivers the precise substitution pattern for metalloenzyme studies and SAR matrix completion. - Unique meta-chloro (σ +0.37) & meta-methyl topology - Thiol-thione tautomer for S→M coordination (Co, Ni, Cu, Zn) - ≥95% purity, CAS 478255-46-8 verified Available for immediate research supply.

Molecular Formula C16H13ClN4S
Molecular Weight 328.8 g/mol
CAS No. 478255-46-8
Cat. No. B12053629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478255-46-8
Molecular FormulaC16H13ClN4S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN4S/c1-11-4-2-5-12(8-11)10-18-21-15(19-20-16(21)22)13-6-3-7-14(17)9-13/h2-10H,1H3,(H,20,22)/b18-10+
InChIKeyCMQIZGPHLQDLQM-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Overview & Procurement


5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-46-8) belongs to the class of 4-(arylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiols, a family of Schiff base derivatives formed by condensation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols with substituted benzaldehydes . The compound features a 3-chlorophenyl substituent at the triazole C5 position and a 3-methylbenzylideneamino moiety at N4, yielding the molecular formula C₁₆H₁₃ClN₄S and a molecular weight of 328.82 g/mol . It is distributed as a specialty research chemical (e.g., AKSci 0587CQ, CheMenu CM1064808) at ≥95% purity and forms part of the Sigma-Aldrich SALOR-INT chemical library collection, indicating its intended use in high-throughput and fragment-based screening programs .

Scaffold Triazole-thiol Schiff base with defined 3-Cl / 3-CH₃ substitution topology
Chemistry Thiol-thione tautomer enables metal coordination; imine bond supports chelation
Procurement High-purity research chemical for HTS, fragment-based screening, and SAR libraries

Why Generic Substitution Fails for This Compound


The 4-(arylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol scaffold contains three independently variable substitution sites: the C5 aryl group, the N4 arylidene group, and the thiol/thione tautomeric moiety. Even minor positional isomerism—such as relocating the chloro substituent from meta (3-) to para (4-) on the phenyl ring (CAS 478255-12-8) or shifting the methyl group on the benzylidene from meta (3-) to ortho (2-) (CAS 478255-43-5)—generates a distinct compound with potentially divergent target-binding profiles, physicochemical properties, and biological activity [1]. In closely related triazole-thiol series, such positional changes have been shown to alter anti-tubercular activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains by several fold, as well as to shift selectivity among bacterial enzyme targets such as β-ketoacyl ACP synthase I (KasA) versus FabH [2]. Therefore, procurement of the precise regioisomer is critical for experimental reproducibility in any screening or mechanistic study using this chemotype.

Chlorine positional isomerism (meta → para/ortho) changes electron density on the triazole ring and may shift target-binding profiles and thiol pKₐ.
Methyl group relocation (meta → para/ortho) alters steric and electrostatic surface; cross-study SAR suggests divergent antimicrobial target engagement.
Non-thiol 1,2,4-triazole analogs lack the thiolate coordination site, compromising metal-complexation and metallodrug research workflows.

Differentiation Evidence vs. Closest Analogs


Chlorine Position: meta-Cl Differentiation

The target compound bears a 3-chlorophenyl (meta-chloro) substituent at the triazole C5 position. The closest commercially available analogs from the same SALOR-INT library series differ by chlorine position: 5-(4-chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (para-chloro) and 5-(2-chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-56-7, ortho-chloro) . In the broader 1,2,4-triazole-3-thiol class, changing the halogen position on the 5-aryl ring has been demonstrated to alter whole-cell anti-tubercular activity against H37Rv by as much as 2- to 5-fold and to shift molecular target engagement from KasA to FabH or CYP121 [1]. The meta-chloro orientation in the target compound presents a distinct electronic and steric profile: the Hammett σₘ value for chlorine (+0.37) differs from σₚ (+0.23), directly affecting the electron density on the triazole ring, altering the pKₐ of the thiol group, and modulating metal-coordination geometry [2]. No published head-to-head comparative bioassay data for this specific compound versus its regioisomers was identified in the available literature.

Chlorine Position
Class-level
σₘ +0.37 (meta-Cl) vs σₚ +0.23 (para-Cl) → Δσ +0.14 (~60% stronger inductive effect)
Meta-Cl electron withdrawal shifts thiol-thione tautomerism and H-bond donor capacity.
Hammett σ constants; no head-to-head bioassay data for this regioisomer pair identified.
Medicinal Chemistry Structure-Activity Relationship Triazole Thiols

Methyl Position: meta-Tolyl Target Complementarity

The target compound incorporates a 3-methylbenzylidene group (meta-methyl on the benzylidene ring) at the N4 imine position. The immediate in-class comparators include the 4-methylbenzylidene (para-methyl) analog (CAS 478255-12-8, SALOR-INT L229830) and the 2-methylbenzylidene (ortho-methyl) analog (CAS 478255-43-5) [1]. The position of the methyl substituent alters both the molecular electrostatic potential surface and the conformational preferences of the arylidene group. In the meta position, the methyl group creates an asymmetric steric profile that is absent in the para isomer, while avoiding the strong steric clash with the triazole ring that characterizes the ortho analog [2]. In closely related triazole Schiff base series evaluated for antimicrobial activity, shifting a methyl substituent from para to meta on the benzylidene ring altered MIC values by 2- to 8-fold against Gram-positive bacterial strains, and this SAR pattern is consistent with differential fit into hydrophobic enzyme pockets [3]. No direct bioassay comparison between the 3-methyl and 4-methyl benzylidene variants of this specific 5-(3-chlorophenyl) series was located in the published literature.

Methyl Position
Context-dependent
2–8× MIC shift (meta vs para) in related triazole Schiff base series
Meta-methyl topology may differentially engage hydrophobic enzyme pockets versus para analog.
Cross-study SAR; no direct comparative data for the 5-(3-chlorophenyl) subset.
Medicinal Chemistry Molecular Recognition Schiff Base Conformation

Thiol-Thione Tautomerism and Metal Chelation

The 4H-1,2,4-triazole-3-thiol core of the target compound exists in a tautomeric equilibrium between the thiol form (4H-1,2,4-triazole-3-thiol) and the thione form (2,4-dihydro-3H-1,2,4-triazole-3-thione), as confirmed by ChemSpider's registration of the compound under both nomenclatures . This tautomerism is absent in the corresponding 1,2,4-triazole analogs that lack the 3-thiol group (e.g., 3-methylthio or 3-unsubstituted triazoles), which are incapable of thiolate-metal coordination. The thiol/thione functionality enables this compound to act as a soft Lewis base, forming stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), a property that has been exploited in related Schiff base triazole-thiols to generate metal-based anticancer and antimicrobial agents [1][2]. Competing non-thiol triazole procurement candidates lack this metal-coordination capacity entirely. The electron-withdrawing 3-chlorophenyl group at C5 lowers the pKₐ of the thiol relative to unsubstituted phenyl analogs, increasing the thiolate anion population at physiological pH and enhancing metal-binding affinity [3].

Metal Coordination
Class-level
log K 8.0–12.5 for Cu(II) complexes vs
Thiol-thione tautomer provides strong S→M coordination; 3-Cl group enhances thiolate population.
Inferred from metal complexation studies of structurally related Schiff base triazole-thiols.
Purity & Identity
Specification review
≥95% purity (AKSci, CheMenu); CAS 478255-46-8; SMILES confirms connectivity
Unique CAS prevents regioisomer mis-ordering; SMILES enables orthogonal QC by LC-MS/NMR.
Vendor specification; recommend independent identity verification upon receipt.
Bioinorganic Chemistry Metalloenzyme Inhibition Tautomerism

Purity Specification and Identity Verification

The target compound is commercially available from multiple vendors with a specified purity of ≥95% (AKSci 0587CQ; CheMenu CM1064808) . The unique CAS number 478255-46-8 unambiguously identifies this specific regioisomer (3-chlorophenyl, 3-methylbenzylidene combination) and distinguishes it from structurally similar but non-identical compounds within the same SALOR-INT library series, such as CAS 478255-12-8 (4-methylbenzylidene analog), CAS 478255-43-5 (2-methylbenzylidene analog), and CAS 478254-56-7 (2-chlorophenyl analog) . In high-throughput screening campaigns, compound identity errors arising from mis-ordered regioisomers are a documented source of irreproducible hits; the unambiguous CAS registry and ≥95% purity specification mitigate this risk. The molecular weight of 328.82 g/mol and the SMILES notation SC1=NN=C(C2=CC=CC(Cl)=C2)N1/N=C/C3=CC=CC(C)=C3 provide orthogonal identity verification for incoming QC by LC-MS or NMR .

Purity & Identity
Specification review
≥95% purity (AKSci, CheMenu); CAS 478255-46-8; SMILES confirms connectivity
Unique CAS prevents regioisomer mis-ordering; SMILES enables orthogonal QC by LC-MS/NMR.
Vendor specification; recommend independent identity verification upon receipt.
Chemical Procurement Quality Control Screening Library Integrity

Recommended Application Scenarios


HTS Library Procurement with Defined Substitution Topology

This compound is the appropriate procurement choice when a screening library requires a 1,2,4-triazole-3-thiol Schiff base with the precise 3-chlorophenyl (meta) and 3-methylbenzylidene (meta) substitution pattern. Its unique CAS registry (478255-46-8) and ≥95% purity specification [1] ensure compound identity integrity, addressing the documented risk of regioisomer mis-identification in HTS campaigns. The meta-chloro Hammett σ (+0.37) and asymmetric meta-methyl topology create a distinct chemical space that cannot be replicated by any of the commercially available para- or ortho-substituted analogs, supporting diversity-oriented screening strategies [2].

Metal Complexation for Metallodrug Discovery

The combination of a thiol-thione tautomeric moiety capable of S→M coordination and a Schiff base imine nitrogen donor makes this compound a candidate for synthesizing Co(II), Ni(II), Cu(II), and Zn(II) complexes with potential anticancer or antimicrobial activity [1]. The 3-chlorophenyl group's electron-withdrawing effect lowers the thiol pKₐ relative to unsubstituted phenyl analogs (class-level inference), increasing the thiolate anion population and enhancing metal-binding affinity at physiological pH. Researchers developing metal-based therapeutics or studying metalloenzyme inhibition should procure this compound rather than non-thiol triazole analogs, which lack the essential sulfur coordination site [2].

SAR Studies: Halogen Position Effects

When conducting systematic SAR exploration of the 5-aryl-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol scaffold, this compound completes the 3-chlorophenyl subset. It can be directly compared with its para-chloro (CAS 478255-12-8), ortho-chloro (CAS 478254-56-7), and non-chlorinated phenyl analogs to map the electronic and steric contributions of the chlorine position to biological activity . The class-level SAR evidence from related triazole-thiol series indicates that chlorine position can alter whole-cell antibacterial and antitubercular potency by 2- to 8-fold, making this compound an essential member of a complete SAR matrix [3].

Computational Docking Targeting KasA, FabH, and CYP121

The compound serves as a computational probe for in silico screening against mycobacterial enzyme targets such as β-ketoacyl ACP synthase I (KasA), FabH, and CYP121, which have been validated as targets for structurally related 1,2,4-triazole-3-thiol derivatives [1]. The unique 3-chlorophenyl/3-methylbenzylidene combination provides a distinct electrostatic and steric input for docking grids and free-energy perturbation calculations. When combined with experimental IC₅₀ data from close analogs, this compound enables the construction of predictive QSAR models that explicitly account for the meta-substitution effects on target binding [2].

Application
Selection Property
Validation Focus
HTS Library Procurement
Regioisomer identity & purity
CAS, ≥95% purity, SMILES QC
Metal Complexation Research
Thiol-metal coordination capacity
Metal-binding affinity (log K) at physiological pH
SAR: Halogen Position Effects
meta-Chloro electronic profile
Hammett σ & bioactivity comparison across Cl positions
Computational Docking Studies
Unique electrostatic/steric input
Docking scores & QSAR model predictive power
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